5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
5-[(2-aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its functionalized Cereblon ligand properties. This compound is used in the development of protein degrader building blocks, which are essential in targeted protein degradation research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method includes the reaction of isoindole derivatives with piperidine derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is formed .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols, under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
5-[(2-aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the study of protein degradation mechanisms.
Medicine: Investigated for its potential in developing therapeutic agents targeting specific proteins.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects by binding to specific protein targets, leading to their degradation. This process involves the recruitment of the ubiquitin-proteasome system, which tags the target proteins for destruction. The molecular pathways involved include the activation of E3 ligases, which facilitate the ubiquitination process .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione hydrochloride
Uniqueness
What sets 5-[(2-aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific functionalization, which allows for rapid conjugation with carboxyl-containing linkers. This makes it particularly useful in the development of protein degrader libraries and targeted protein degradation research .
Properties
Molecular Formula |
C16H18N4O4 |
---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
5-[2-aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H18N4O4/c1-19(7-6-17)9-2-3-10-11(8-9)16(24)20(15(10)23)12-4-5-13(21)18-14(12)22/h2-3,8,12H,4-7,17H2,1H3,(H,18,21,22) |
InChI Key |
ICSDURBCAWHUAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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